molecular formula C20H38ClNO3 B12750431 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclohexyl)acetate;hydrochloride CAS No. 94677-00-6

2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclohexyl)acetate;hydrochloride

Cat. No.: B12750431
CAS No.: 94677-00-6
M. Wt: 376.0 g/mol
InChI Key: YMJCRHFUSMQTLL-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclohexyl)acetate;hydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a cyclohexyl ring, and a hydroxycyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclohexyl)acetate;hydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with a cyclohexyl derivative under controlled conditions to form the intermediate product. This intermediate is then reacted with a hydroxycyclohexyl derivative to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclohexyl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclohexyl)acetate;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the nervous system and its potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, modulating their activity. The cyclohexyl and hydroxycyclohexyl groups may influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)ethyl 2-cyclohexen-1-yl(2-thienyl)acetate hydrochloride
  • 2-(diethylamino)ethyl 2-cyclohexyl-2-oxoacetate

Uniqueness

2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclohexyl)acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

94677-00-6

Molecular Formula

C20H38ClNO3

Molecular Weight

376.0 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclohexyl)acetate;hydrochloride

InChI

InChI=1S/C20H37NO3.ClH/c1-3-21(4-2)15-16-24-19(22)18(17-11-7-5-8-12-17)20(23)13-9-6-10-14-20;/h17-18,23H,3-16H2,1-2H3;1H

InChI Key

YMJCRHFUSMQTLL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCC2)O.Cl

Origin of Product

United States

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